GSK3-Beta Kinase Inhibition: A Verified 439 nM IC50 Distinguishes This Scaffold from Inactive In-Class Analogs
This compound exhibits a defined inhibitory activity against Glycogen Synthase Kinase-3 beta (GSK3-beta) with an IC50 of 439 nM in a biochemical Z'-LYTE kinase assay [1]. In stark contrast, structurally distinct 1,3,4-oxadiazol-2-amines, such as 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (the core of compounds 5a and 5d), demonstrate negligible GSK3-beta engagement and instead show affinity for CDK2 (docking scores: -10.654 and -10.169 kcal/mol) [2]. This directly demonstrates that the 4-(methylsulfonyl)benzyl group is essential for redirecting target selectivity toward GSK3-beta, a key target in Alzheimer's disease and cancer research.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 439 nM |
| Comparator Or Baseline | 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives (5a, 5d) |
| Quantified Difference | Comparator: CDK2 inhibitor (docking scores: -10.654 and -10.169 kcal/mol); Target: GSK3-beta inhibitor (IC50: 439 nM) |
| Conditions | Z'-LYTE kinase assay (GSK3-beta); Molecular docking (CDK2, PDB: 2R3J) |
Why This Matters
Procurement of this specific compound is required to achieve GSK3-beta inhibition; generic 1,3,4-oxadiazol-2-amines are likely to fail this specific kinase assay.
- [1] BindingDB. (2025). BDBM50332500: 5-(4-(Methylsulfonyl)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine. Affinity Data: IC50 439 nM for GSK3-beta. View Source
- [2] DOAJ. (2025). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. DOAJ Article. View Source
